3-[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]propan-1-ol
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Overview
Description
3-[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]propan-1-ol is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a chlorophenyl group, which is known for its various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]propan-1-ol typically involves the reaction of 4-chlorobenzyl chloride with 1,2,4-oxadiazole derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is then heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
3-[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to exert its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Shares a similar chlorophenyl group but differs in the rest of the structure.
Benzenepropanoic acid, α,4-dichloro-, methyl ester: Contains a chlorophenyl group and a propanoic acid moiety.
Uniqueness
3-[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]propan-1-ol is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13ClN2O2 |
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Molecular Weight |
252.69 g/mol |
IUPAC Name |
3-[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]propan-1-ol |
InChI |
InChI=1S/C12H13ClN2O2/c13-10-5-3-9(4-6-10)8-11-14-12(17-15-11)2-1-7-16/h3-6,16H,1-2,7-8H2 |
InChI Key |
LDWQMWNRESSHEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NOC(=N2)CCCO)Cl |
Origin of Product |
United States |
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